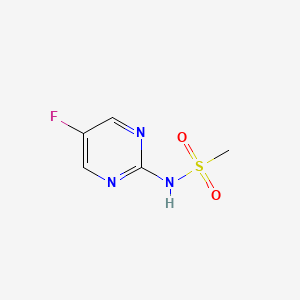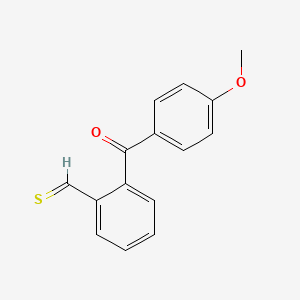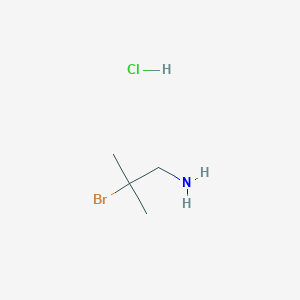
2-Bromo-2-methylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-methylpropan-1-amine hydrochloride is an organic compound with the molecular formula C4H11BrClN. It is a brominated amine derivative and is commonly used in various chemical reactions and research applications. This compound is known for its reactivity and is often utilized in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methylpropan-1-amine. The reaction is carried out in the presence of a brominating agent such as hydrobromic acid or bromine. The reaction conditions usually include a solvent like acetic acid or water, and the reaction is performed at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same bromination reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-methylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, water, and alcohols. The reactions are typically carried out in polar solvents.
Elimination Reactions: Reagents such as sodium or potassium hydroxide in ethanol are used, and the reaction is performed under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-methylpropan-1-amine derivatives.
Elimination Reactions: The major product is 2-methylpropene.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2-Bromo-2-methylpropan-1-amine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-methylpropan-1-amine hydrochloride involves its reactivity as a brominated amine. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound can also form carbocations, which are intermediates in many organic reactions. These carbocations can then react with nucleophiles to form various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-methylpropan-1-amine hydrochloride
- 2-Iodo-2-methylpropan-1-amine hydrochloride
- 2-Methoxy-2-methylpropan-1-amine hydrochloride
Uniqueness
2-Bromo-2-methylpropan-1-amine hydrochloride is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methoxy counterparts. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical transformations.
Propriétés
Formule moléculaire |
C4H11BrClN |
|---|---|
Poids moléculaire |
188.49 g/mol |
Nom IUPAC |
2-bromo-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10BrN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
Clé InChI |
FFALRUITWIBIOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


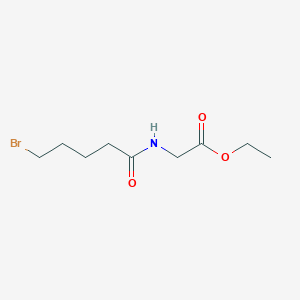
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)
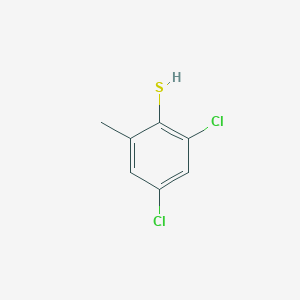

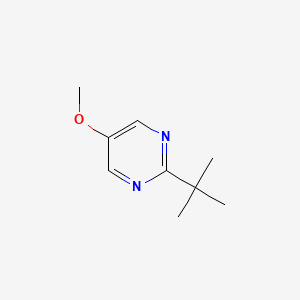

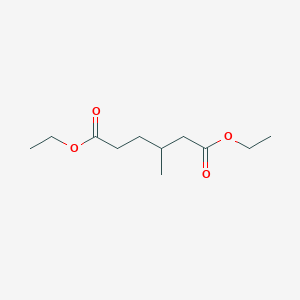
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)

![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
